(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Description
Historical Context and Significance in Organic Chemistry
The discovery of phenylhydrazine derivatives traces back to Emil Fischer’s pioneering work in 1875, where he first characterized phenylhydrazine as a tool for sugar aldehyde analysis. This breakthrough laid the foundation for hydrazine chemistry, enabling advancements in heterocyclic synthesis and analytical methodologies. The introduction of halogenated and fluorinated substituents, such as chloro and trifluoromethyl groups, emerged later as strategic modifications to enhance electronic and steric properties for specialized applications. The compound (2-chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride represents a modern iteration of these derivatives, optimized for use in pharmaceutical intermediates and agrochemical research.
Molecular Identity and Classification Within Phenylhydrazine Derivatives
This compound belongs to the arylhydrazine class, characterized by a phenyl group substituted with a hydrazine moiety. Its molecular formula is $$ \text{C}7\text{H}7\text{Cl}2\text{F}3\text{N}_2 $$, with a molar mass of 247.05 g/mol. The structure features a chloro substituent at the ortho position and a trifluoromethyl group at the para position relative to the hydrazine functional group (Figure 1). Such substitutions classify it as a polyhalogenated aromatic hydrazine, distinct from simpler derivatives like phenylhydrazine or tolylhydrazines.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1029649-46-4 |
| IUPAC Name | [2-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride |
| SMILES | Cl.NNc1ccc(cc1Cl)C(F)(F)F |
| InChIKey | IPMASRPDUAIXJX-UHFFFAOYSA-N |
Structure-Property Relationships of Trifluoromethyl and Chloro Substituents
The trifluoromethyl ($$-\text{CF}_3$$) and chloro ($$-\text{Cl}$$) groups impart distinct electronic and steric effects:
- Electron-Withdrawing Nature : The $$-\text{CF}3$$ group exhibits a Hammett sigma constant ($$ \sigma{\text{meta}} = 0.43 $$), significantly polarizing the aromatic ring and enhancing electrophilic substitution resistance. The chloro group ($$ \sigma_{\text{meta}} = 0.37 $$) further augments this electron-deficient character.
- Lipophilicity : The $$-\text{CF}_3$$ group increases log$$ P $$ by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability in bioactive molecules.
- Steric Effects : The ortho -chloro group introduces steric hindrance, directing regioselectivity in coupling reactions and stabilizing intermediates through intramolecular interactions.
Table 2: Hammett Constants for Key Substituents
| Substituent | $$ \sigma_{\text{meta}} $$ | $$ \sigma_{\text{para}} $$ |
|---|---|---|
| $$-\text{CF}_3$$ | 0.43 | 0.54 |
| $$-\text{Cl}$$ | 0.37 | 0.23 |
Nomenclature and Chemical Identifier Systems
The systematic IUPAC name derives from the parent benzene ring, numbered to prioritize the hydrazine group at position 1. The 2-chloro and 4-trifluoromethyl substituents are assigned based on this numbering. Alternative identifiers include:
- PubChem CID : 2778251
- EC Number : Not formally assigned
- MDL Number : MFCD03094209
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMASRPDUAIXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660169 | |
| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029649-46-4 | |
| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
$$ \text{2-Chloro-4-(trifluoromethyl)aniline} + \text{Hydrazine Hydrate} \xrightarrow{\text{HCl, Reflux}} \text{this compound} $$
Reaction Conditions
- Temperature : The reaction is conducted under reflux conditions, which typically involves heating the mixture to its boiling point.
- Solvent : The choice of solvent is crucial; common solvents include ethanol or water, with the addition of hydrochloric acid to facilitate the reaction.
- Reaction Time : The reaction time can vary but is generally several hours to ensure complete conversion.
Purification Techniques
After the reaction, the product is isolated through crystallization or other purification methods such as column chromatography.
Purification Methods:
| Method | Description |
|---|---|
| Crystallization | Cooling the reaction mixture slowly to allow the formation of crystals, which are then filtered and washed. |
| Column Chromatography | Using a stationary phase to separate the product from impurities based on differences in affinity. |
Industrial Production Methods
Industrial production involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analytical Techniques for Structural Confirmation
To confirm the structure and purity of this compound, several analytical techniques are employed:
Spectroscopic Techniques:
| Technique | Description |
|---|---|
| NMR Spectroscopy | Used to confirm the aromatic proton environments and the presence of the hydrazine moiety. |
| Mass Spectrometry | Validates the molecular weight and structure of the compound. |
| HPLC | Assesses purity by measuring the retention time of the compound. |
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- The compound serves as a versatile building block in the synthesis of complex organic molecules. Its hydrazine structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse chemical entities .
Common Reactions
- Oxidation : Converts to azo compounds using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Forms hydrazine derivatives with reducing agents such as sodium borohydride.
- Substitution : The chlorine atom can be replaced by other nucleophiles, facilitating the synthesis of substituted phenylhydrazine derivatives.
Biological Applications
Antimicrobial and Anticancer Properties
- Research has indicated potential biological activities of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride, particularly its antimicrobial and anticancer properties. Studies suggest that this compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological effects.
Pharmaceutical Intermediate
- The compound is being explored as an intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the development of new drugs targeting diseases such as cancer and infections .
Industrial Applications
Agrochemicals
- In the agrochemical industry, this compound is utilized in the production of pesticides and herbicides. Its chemical properties make it suitable for synthesizing effective crop protection agents .
Dyes and Pigments
- The compound also finds applications in the synthesis of dyes and pigments, leveraging its reactive nature to form stable derivatives that can impart color to various materials .
Case Study 1: Synthesis of Anticancer Agents
A study investigated the use of this compound in synthesizing novel anticancer agents. The research focused on modifying the hydrazine structure to enhance its efficacy against specific cancer cell lines. Results indicated improved activity compared to existing treatments.
Case Study 2: Development of Agrochemicals
In another case study, researchers utilized this compound to develop a new class of pesticides. The synthesized compounds demonstrated effective pest control while maintaining low toxicity levels for non-target organisms, showcasing the compound's potential in sustainable agriculture.
Data Tables
| Application Area | Details | Example Compounds/Uses |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Azo compounds, hydrazine derivatives |
| Biological Research | Antimicrobial and anticancer activities | Potential drug intermediates |
| Agrochemicals | Production of pesticides and herbicides | Effective crop protection agents |
| Dyes and Pigments | Synthesis of stable colorants | Various industrial dyes |
Mechanism of Action
The mechanism of action of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s reactivity and applications are influenced by substituent positions and electronic properties. Key comparisons include:
Physical and Chemical Properties
| Property | (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine HCl | 4-Fluorophenylhydrazine HCl | 3-Chloro-4-fluorophenylhydrazine HCl |
|---|---|---|---|
| Melting Point (°C) | Not reported (estimated >250°C) | 250 | 211–212 (dec.) |
| Molecular Weight (g/mol) | 245.6 | 162.59 | 197.04 |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) | Ethanol, acetic acid | Ethanol |
Data inferred from analogs in .
Biological Activity
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group. This configuration enhances its lipophilicity and metabolic stability, making it a valuable subject for various biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various synthesized derivatives demonstrated that compounds containing the trifluoromethyl group showed improved efficacy against bacterial strains compared to their non-fluorinated counterparts .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer. The mechanism appears to involve the disruption of cellular processes through enzyme inhibition, likely due to its electrophilic nature .
The mechanism of action for this compound involves several biochemical interactions:
- Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophilic sites on biomolecules, which can lead to the inhibition of key enzymes involved in metabolic pathways.
- Cellular Disruption : By interfering with specific molecular targets, it can disrupt normal cellular functions, contributing to its biological effects .
Synthesis and Screening
A significant body of research has focused on synthesizing derivatives of this compound and evaluating their biological activities. For example, a study synthesized various N-(2-chloro-4-(trifluoromethyl)phenyl)-substituted compounds and screened them for antimicrobial activity. Results indicated that certain derivatives exhibited enhanced potency compared to the parent compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the hydrazine moiety or the introduction of additional functional groups can significantly alter biological activity. For instance, compounds with additional halogen substitutions demonstrated increased antibacterial activity .
Data Table: Biological Activity Overview
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Inhibition of bacterial growth |
| Anticancer | Significant | Enzyme inhibition and cellular disruption |
| Enzyme Inhibition | High | Electrophilic attack on nucleophiles |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted benzohydrazides. For example, reacting 2-chloro-4-(trifluoromethyl)benzohydrazide with carbon disulfide under reflux in ethanol yields oxadiazole derivatives, with hydrazine hydrochloride intermediates formed during the process . Key parameters include reaction temperature (70–80°C), solvent choice (ethanol or DMF), and stoichiometric control of reagents.
Q. Which analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : NMR (500 MHz, DMSO-) shows aromatic proton resonances at δ 8.16–8.09 (m, 2H) and δ 7.95–7.89 (m, 1H) for derivatives .
- HPLC : Retention time of 7.14 min (C18 column, acetonitrile/water gradient) confirms purity .
- Mass Spectrometry : ESI+ m/z 280.1 [M+H]+ aligns with theoretical molecular weight .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Similar phenylhydrazine hydrochlorides (e.g., 2,6-dichlorophenylhydrazine HCl) degrade above 225°C, with hygroscopicity necessitating desiccant use .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Use fume hoods to avoid inhalation of HCl vapor.
- Wear nitrile gloves and goggles; compound analogues (e.g., sulfonated intermediates) cause skin/eye irritation .
- Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Methodological Answer : Cross-validate with multiple techniques:
- Compare experimental NMR shifts with computational predictions (DFT calculations).
- Use high-resolution MS to confirm molecular ions (e.g., ESI+ m/z 280.1 ± 0.1 Da) .
- Re-crystallize the compound and repeat analyses to rule out solvent artifacts or impurities .
Q. What strategies identify and quantify byproducts in synthetic pathways?
- Methodological Answer :
- LC-MS/MS : Detect trace byproducts (e.g., unreacted hydrazides or chlorinated side products) using targeted MRM transitions.
- Isolation via Column Chromatography : Separate byproducts using silica gel (hexane/ethyl acetate gradients) .
- Kinetic Studies : Monitor reaction progress via TLC to optimize reaction time and minimize side reactions.
Q. How can purity be rigorously assessed for sensitive applications (e.g., catalysis)?
- Methodological Answer :
- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.
- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .
- Ion Chromatography : Confirm chloride counterion stoichiometry (1:1 HCl ratio) .
Q. What computational tools predict reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for hydrazine attack on trifluoromethyl-substituted aryl chlorides.
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
- SAR Studies : Compare Hammett σ values for chloro- and trifluoromethyl groups to predict electronic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
